1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Overview
Description
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H19N3O. It is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-(4-methylpiperazin-1-yl)propan-2-ol with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated under pressure. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or other nucleophiles in ethanol.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
- 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-[(Pyridin-2-yl)amino]propan-1-ol
Comparison: 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol stands out due to its unique piperazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
1-amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWEGSDODHEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588530 | |
Record name | 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39849-48-4 | |
Record name | 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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